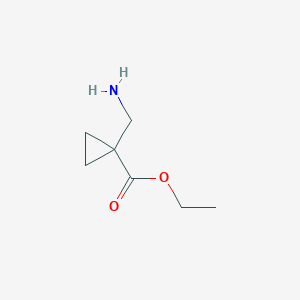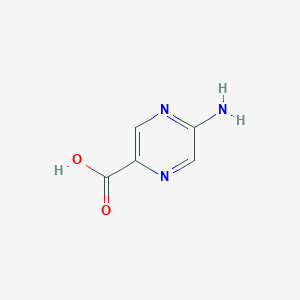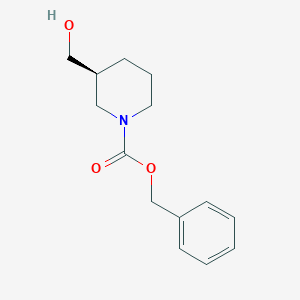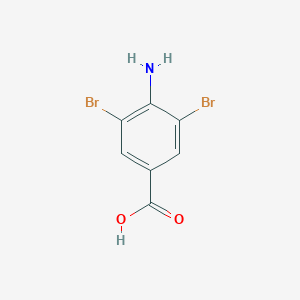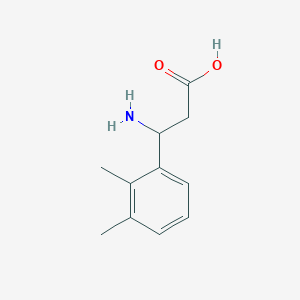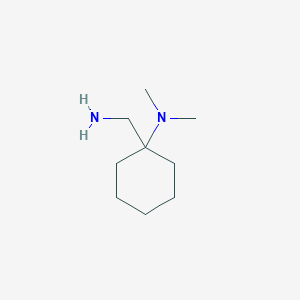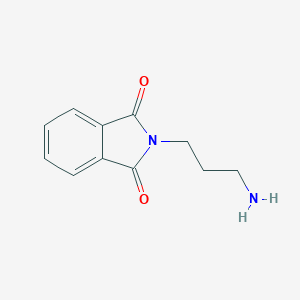
2-(3-Aminopropyl)isoindoline-1,3-dione
Vue d'ensemble
Description
“2-(3-Aminopropyl)isoindoline-1,3-dione” is a compound that has been the focus of much research due to its presence in a wide array of bioactive molecules . It is derived from analogs of important biogenic amines .
Synthesis Analysis
The synthesis of isoindoline/isoindoline-1,3-dione derivatives has been achieved under solventless conditions . Seven molecules, including three isoindolines and four dioxoisoindolines, were synthesized using simple heating and relatively quick solventless reactions .Molecular Structure Analysis
The molecular structure of “2-(3-Aminopropyl)isoindoline-1,3-dione” has been confirmed by various methods such as elemental and spectral analysis . The InChI code for this compound is1S/C11H12N2O2/c12-6-3-7-13-10 (14)8-4-1-2-5-9 (8)11 (13)15/h1-2,4-5H,3,6-7,12H2 . Chemical Reactions Analysis
The chemical reactions involved in the synthesis of isoindoline/isoindoline-1,3-dione derivatives have been monitored by techniques such as TLC . The products were then purified with a methodology as green as possible .Physical And Chemical Properties Analysis
The compound “2-(3-Aminopropyl)isoindoline-1,3-dione” has a molecular weight of 204.23 . It is stored at room temperature in an inert atmosphere .Applications De Recherche Scientifique
Green Synthesis Methods : The development of greener methods for synthesizing isoindoline-1,3-dione derivatives, such as using the Water Extract of Onion Peel Ash (WEOPA) method, is a significant advancement. This method avoids harmful reagents and provides an alternative for bio-waste management (Journal et al., 2019).
Antimicrobial Properties : Isoindoline-1,3-dione derivatives exhibit antimicrobial activities. For example, certain derivatives have shown effectiveness against S. aureus and C. albicans (Ghabbour & Qabeel, 2016).
Molecular Docking and Antioxidant Activity : These derivatives have been studied for their molecular docking, cytotoxicity (against cervical cancer cells), and antioxidant activities. Some compounds, like compound 3e, have shown notable antioxidant activity (Kumar et al., 2019).
Antibacterial and Antifungal Applications : New isoindoline-1,3-dione analogues synthesized from phthalic anhydride derivatives have shown moderate antibacterial and antifungal activities (Sankhe & Chindarkar, 2021).
Synthesis of 4H-Pyran Derivatives : Functionalization with Fe3O4/chloro-silane core-shell nanoparticles has been used to synthesize 4H-pyran derivatives, offering environmental benefits and good yields (Shabani et al., 2021).
Tyrosinase Inhibitory Activity : Certain derivatives have demonstrated tyrosinase inhibitory properties, which are relevant in the context of melanin synthesis and skin pigmentation disorders (Then et al., 2018).
Cyclooxygenase Inhibitors : Isoindoline-1,3-dione derivatives have been investigated as selective anti-inflammatory agents targeting cyclooxygenase enzymes, showing promise for drug development (Al-Husseini et al., 2022).
Novel Initiator for Polystyrene Synthesis : Utilizing 2-(3-bromo-3-phenylpropyl)isoindoline-1,3-dione as a novel initiator in atom transfer radical polymerization for synthesizing amino-end functionalized polystyrene (Pourjavadi et al., 2011).
Antimycobacterial Agents : Structurally modified isoindoline-1,3-dione derivatives have shown significant antimycobacterial activity, highlighting their potential in treating tuberculosis (Ahmad et al., 2022).
Safety And Hazards
Propriétés
IUPAC Name |
2-(3-aminopropyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c12-6-3-7-13-10(14)8-4-1-2-5-9(8)11(13)15/h1-2,4-5H,3,6-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMYNTUZHJDDER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70559555 | |
| Record name | 2-(3-Aminopropyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70559555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminopropyl)isoindoline-1,3-dione | |
CAS RN |
4773-14-2 | |
| Record name | 2-(3-Aminopropyl)-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4773-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Aminopropyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70559555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-Aminopropyl)phthalimide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Benzoyl-4-[(4-benzoylpiperazin-1-yl)methyl]piperazine](/img/structure/B112579.png)
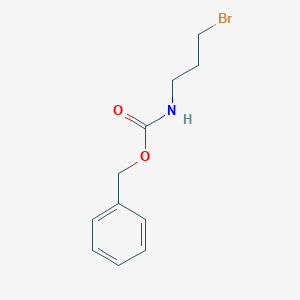
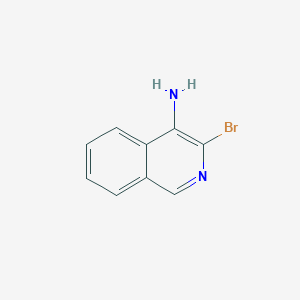
![3-[3-(Benzyloxy)phenyl]aniline](/img/structure/B112584.png)
![3-[4-(Benzyloxy)phenyl]aniline](/img/structure/B112585.png)
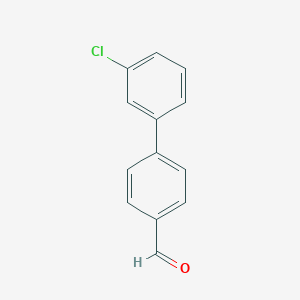
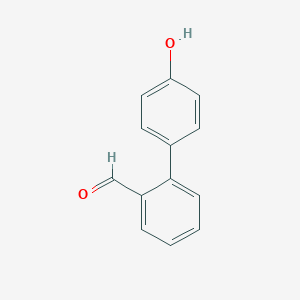
![4-[3-(Benzyloxy)phenyl]aniline](/img/structure/B112590.png)
